molecular formula C18H13Cl2NO B458232 N-(3,4-dichlorobenzyl)-1-naphthamide

N-(3,4-dichlorobenzyl)-1-naphthamide

Cat. No.: B458232
M. Wt: 330.2g/mol
InChI Key: MZSYYYYNCAEFHO-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)-1-naphthamide is a synthetic organic compound characterized by a naphthamide backbone (a naphthalene ring fused with an amide group) substituted with a 3,4-dichlorobenzyl moiety at the nitrogen atom.

Properties

Molecular Formula

C18H13Cl2NO

Molecular Weight

330.2g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C18H13Cl2NO/c19-16-9-8-12(10-17(16)20)11-21-18(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-10H,11H2,(H,21,22)

InChI Key

MZSYYYYNCAEFHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-Chloro-N-phenyl-phthalimide ()
  • Structure : Features a phthalimide core (isoindole-1,3-dione) with a chlorine atom at the 3rd position and a phenyl group at the nitrogen atom (Fig. 1).
  • Applications: Primarily used as a monomer for synthesizing polyimides, which are high-performance polymers with thermal stability .
  • Comparison :
    • Both compounds contain aromatic chlorinated substituents, but their backbones differ significantly (naphthamide vs. phthalimide).
    • N-(3,4-Dichlorobenzyl)-1-naphthamide lacks the cyclic anhydride structure critical for polyimide synthesis, limiting its utility in polymer chemistry.
1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propan-2-ol (Compound 6f, )
  • Structure : A triazole-containing antifungal agent with a 3,4-dichlorobenzyl group, a difluorophenyl ring, and a hydroxyethyl side chain.
  • Bioactivity : Exhibits potent antifungal activity (MIC₈₀ < 0.125 μg/mL against Candida albicans), outperforming fluconazole and matching itraconazole .
  • Comparison: Both compounds share the 3,4-dichlorobenzyl group, which likely enhances membrane penetration and target binding. The triazole core in Compound 6f is critical for inhibiting fungal lanosterol 14α-demethylase, whereas the naphthamide backbone may interact with different biological targets.
N-(3,4-Dichlorobenzyl)-3-benzyloxy-1-(2-hydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide ()
  • Structure : A pyridine-based carboxamide with a 3,4-dichlorobenzyl group, benzyloxy substituent, and hydroxyethyl chain.
  • Synthesis: Prepared via a multi-step reaction involving ethanolamine and sodium carbonate, highlighting the versatility of dichlorobenzyl groups in synthetic protocols .
  • Comparison :
    • Both compounds are carboxamides with dichlorobenzyl moieties, but the pyridine ring in this analogue introduces distinct electronic and steric properties.
    • The hydroxyethyl group may improve solubility, a feature absent in the naphthamide derivative.

Comparative Data Table

Compound Name Core Structure Key Substituents Primary Application Bioactivity (if applicable) Reference
This compound Naphthamide 3,4-Dichlorobenzyl Under investigation Not reported -
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro, phenyl Polyimide synthesis N/A
Compound 6f (Triazole derivative) Triazole 3,4-Dichlorobenzyl, difluorophenyl Antifungal therapy MIC₈₀ < 0.125 μg/mL (C. albicans)
Pyridine-2-carboxamide derivative Pyridine 3,4-Dichlorobenzyl, hydroxyethyl Synthetic intermediate N/A

Key Research Findings and Implications

  • Role of Dichlorobenzyl Groups: The 3,4-dichlorobenzyl moiety is a recurring motif in bioactive compounds, enhancing lipophilicity and target affinity.
  • Structural Trade-offs : While phthalimides excel in polymer synthesis due to their rigid cores, naphthamide derivatives may offer greater flexibility for drug design due to their planar aromatic systems .
  • Synthetic Feasibility : demonstrates that dichlorobenzyl-substituted carboxamides can be synthesized efficiently, supporting the scalability of this compound for further studies .

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